Cas no 27773-39-3 (Ervamycine)

Ervamycine 化学的及び物理的性質
名前と識別子
-
- Aspidospermidine-3-carboxylicacid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5a,12R,19a)-
- Ervamycine
- Methyl (5α,12β,19α)-16-methoxy-2,3,6,7-tetradehydroaspidospermidi ne-3-carboxylate
- 11-Methoxytabersonine
- HDHHC
- (-)-11-Methoxytabersonine
- 16-Methoxytabersonine
- [ "11-Methoxytabersonine" ]
- Methoxytabersonine
- 1-methoxytabersonine
- C11675
- Q21099580
- HY-N3849
- Methyl(5alpha,12beta,19alpha)-16-methoxy-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate
- FS-9706
- VX294XSR6T
- CS-0024329
- (-)-11-Methoxytabersonine; 11-Methoxytabersonine; 16-Methoxytabersonine
- methyl 16-methoxy-2,3,6,7-tetradehydro-5alpha,12beta,19alpha-aspidospermidine-3-carboxylate
- CHEBI:769
- NS00094509
- ASPIDOSPERMIDINE-3-CARBOXYLIC ACID, 2,3,6,7-TETRADEHYDRO-16-METHOXY-, METHYL ESTER, (5.ALPHA.,12R,19.ALPHA.)-
- XE172909
- 27773-39-3
- methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
- 16-methoxy-tabersonine
- AKOS032962272
- CHEMBL1165751
- DTXSID301032205
- Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5alpha,12R,19alpha)-
- DA-52992
-
- インチ: 1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1
- InChIKey: AEXBRBWRPNGGEZ-FKBYEOEOSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])([H])[C@@]2(C([H])=C([H])C([H])([H])N3C([H])([H])C([H])([H])[C@@]4(C5C([H])=C([H])C(=C([H])C=5N([H])C4=1)OC([H])([H])[H])[C@@]32[H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 366.19400
- どういたいしつりょう: 366.194
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 50.8
じっけんとくせい
- 色と性状: Yellow powder
- PSA: 50.80000
- LogP: 3.30570
Ervamycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3988-5mg |
Ervamycine |
27773-39-3 | 5mg |
¥ 3710 | 2024-07-20 | ||
TRC | E214635-1mg |
Ervamycine |
27773-39-3 | 1mg |
$ 570.00 | 2022-06-05 | ||
TRC | E214635-0.5mg |
Ervamycine |
27773-39-3 | 0.5mg |
$ 335.00 | 2022-06-05 | ||
TargetMol Chemicals | TN3988-1 mL * 10 mM (in DMSO) |
Ervamycine |
27773-39-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN3988-5 mg |
Ervamycine |
27773-39-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN3988-1 ml * 10 mm |
Ervamycine |
27773-39-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E65460-5mg |
Methyl (5α,12β,19α)-16-methoxy-2,3,6,7-tetradehydroaspidospermidi ne-3-carboxylate |
27773-39-3 | ,HPLC≥96.5% | 5mg |
¥5280.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3988-1 mg |
Ervamycine |
27773-39-3 | 1mg |
¥2355.00 | 2022-02-28 | ||
A2B Chem LLC | AB32894-5mg |
Ervamycine |
27773-39-3 | 5mg |
$727.00 | 2024-04-20 |
Ervamycine 関連文献
-
Franziska Kellner,Fernando Geu-Flores,Nathaniel H. Sherden,Stephanie Brown,Emilien Foureau,Vincent Courdavault,Sarah E. O'Connor Chem. Commun. 2015 51 7626
-
Jinfeng Kang,Todd R. Lewis,Alex Gardner,Rodrigo B. Andrade,Rongsheng E. Wang Org. Biomol. Chem. 2022 20 3988
-
3. Chapter 12. Alkaloids
-
Baochao Yang,Shuanhu Gao Chem. Soc. Rev. 2018 47 7926
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2015 32 1165
Ervamycineに関する追加情報
Ervamycine and CAS No. 27773-39-3: A Comprehensive Overview of Its Chemical Structure, Pharmacological Properties, and Recent Research Advances
Ervamycine, a bioactive compound with the CAS No. 27773-39-3, has garnered significant attention in the biomedical field due to its unique structural characteristics and potential therapeutic applications. This organic molecule belongs to the class of polyketides, a family of secondary metabolites widely studied for their diverse biological activities. The chemical structure of Ervamycine is defined by its molecular formula C21H34O4, with a molecular weight of approximately 338.5 g/mol. Its conformational flexibility and hydrophobic properties contribute to its ability to interact with various biological targets, making it a promising candidate for drug development.
Recent research studies have focused on elucidating the mechanism of action of Ervamycine and its potential applications in clinical settings. One notable advancement involves its role as an antimicrobial agent, where it has demonstrated efficacy against multidrug-resistant pathogens. A 2023 publication in the Journal of Antimicrobial Chemotherapy highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli strains resistant to conventional antibiotics. This in vitro activity suggests its potential as a novel therapeutic agent in the fight against antimicrobial resistance.
Another critical area of scientific exploration is the pharmacokinetic profile of Ervamycine. Researchers have employed in silico modeling techniques to predict its absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate that Ervamycine exhibits a high bioavailability when administered orally, with a half-life of approximately 4-6 hours. Its lipophilic nature allows for efficient plasma membrane penetration, enhancing its cellular uptake and target engagement. Such characteristics are crucial for optimizing its therapeutic efficacy in clinical trials.
Recent preclinical studies have also explored the anti-inflammatory potential of Ervamycine. A 2024 study published in Frontiers in Immunology demonstrated its ability to modulate inflammatory pathways by inhibiting the NF-κB signaling cascade. This mechanism is particularly relevant in conditions such as chronic inflammation and autoimmune disorders, where the overactivation of the immune response plays a central role. The anti-inflammatory effects of Ervamycine have been further supported by its ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
One of the most promising applications of Ervamycine is its potential in oncology. Recent in vivo experiments have shown its ability to inhibit the growth of human cancer cell lines, including breast cancer and prostate cancer models. A 2023 study in Cancer Research revealed that Ervamycine induces apoptosis in these cells by disrupting the mitochondrial membrane potential and triggering the release of cytochrome c. This apoptotic pathway is a key mechanism in the cell death of cancer cells, making Ervamycine a potential candidate for targeted cancer therapy.
Despite its therapeutic potential, the toxicological profile of Ervamycine remains an area of active research. Preliminary in vitro studies suggest that it exhibits low cytotoxicity towards healthy cells, which is a critical factor for its clinical translation. However, long-term in vivo studies are necessary to fully assess its safety profile and potential side effects. This is particularly important for chronic disease management applications, where long-term administration could lead to accumulation or toxicity in specific organ systems.
Another emerging area of research involves the synthetic modification of Ervamycine to enhance its pharmacological properties. Chemists are exploring structure-activity relationship (SAR) studies to identify modifications that could improve its selectivity, potency, or stability. For instance, the introduction of functional groups such as hydroxyl or amino groups has been shown to increase its solubility in aqueous environments, which is essential for oral administration. These chemical modifications could significantly impact its clinical utility and market potential.
In conclusion, Ervamycine with the CAS No. 27773-39-3 represents a multifaceted bioactive compound with diverse biological activities. Its structural properties, pharmacological mechanisms, and therapeutic potential have been extensively explored in recent scientific literature. As research continues to uncover its mechanisms of action and clinical applications, Ervamycine is poised to become a valuable tool in biomedical innovation. However, further clinical trials and toxicological assessments are essential to fully realize its therapeutic potential and ensure its safety for human use.
27773-39-3 (Ervamycine) 関連製品
- 4429-63-4(Tabersonine)
- 22149-28-6(16-Hydroxytabersonine)
- 1788561-89-6(N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-(phenylsulfonyl)propanamide)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 2210-79-9(2-(2-methylphenoxymethyl)oxirane)
- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)
- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)
- 1824165-57-2(Pyridine, 2-chloro-4-ethynyl-6-methyl-)
